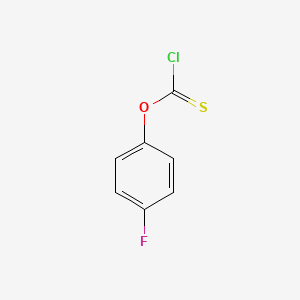

4-Fluorophenyl chlorothionoformate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

O-(4-fluorophenyl) chloromethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFOS/c8-7(11)10-6-3-1-5(9)2-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBXSUFBKXPOAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=S)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407756 | |

| Record name | 4-Fluorophenyl chlorothionoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42908-73-6 | |

| Record name | 4-Fluorophenyl chlorothionoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorophenyl Chlorothionoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluorophenyl chlorothionoformate chemical properties

An In-Depth Technical Guide to 4-Fluorophenyl chlorothionoformate: Properties, Reactivity, and Applications

Introduction

This compound, with CAS Number 42908-73-6, is a specialized chemical reagent of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a 4-fluorophenyl ring attached to a chlorothionoformate group, bestows it with unique reactivity. The presence of the fluorine atom can modulate the biological activity and metabolic stability of molecules, making this compound a valuable building block in drug discovery.[1][2] The chlorothionoformate moiety serves as a potent thiocarbonylating agent, enabling the synthesis of thioesters and other organosulfur compounds.[1]

This guide provides a comprehensive overview of the core chemical properties, reactivity, mechanistic behavior, applications, and safety protocols associated with this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is critical for its identification, handling, and use in quantitative experiments.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClFOS | |

| Molecular Weight | 190.62 g/mol | |

| Appearance | Colorless to light yellow/orange clear liquid | [3] |

| CAS Number | 42908-73-6 | [4] |

| Boiling Point | 94-95 °C at 10 mmHg; 82 °C at 7 mmHg | [3][4] |

| Density | 1.363 g/mL at 25 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.558 | [3][4] |

| Flash Point | 84 °C (184 °F) | [3] |

| Purity | Typically available from >96% to >98% | |

| Synonyms | O-(4-fluorophenyl) chlorothiocarbonate, Chlorothioformic Acid O-(4-Fluorophenyl) Ester | [5][6] |

| InChI Key | HZBXSUFBKXPOAF-UHFFFAOYSA-N | |

| SMILES | C1=CC(=CC=C1OC(=S)Cl)F | [7] |

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the chlorothionoformate group, which acts as an excellent electrophile. It is primarily used for introducing a thiocarbonyl group into various molecules.

Solvolysis Mechanism

A key aspect of its reactivity is its behavior in solvent systems. Studies on the solvolysis of this compound in various aqueous organic mixtures reveal a fascinating dual-mechanism pathway.[1] The operative mechanism is highly dependent on the solvent's nucleophilicity and ionizing power.[1]

-

Bimolecular Addition-Elimination (AN + DN) : In solvents with higher nucleophilicity, the reaction proceeds through a bimolecular pathway. The solvent molecule acts as a nucleophile, attacking the electrophilic thiocarbonyl carbon, followed by the elimination of the chloride leaving group.

-

Unimolecular Ionization (DN + AN) : In highly ionizing, less nucleophilic solvents (such as aqueous fluoroalcohols), the reaction shifts towards a unimolecular mechanism.[1] This pathway involves the initial, rate-determining departure of the chloride ion to form a resonance-stabilized cation, which is then rapidly captured by the solvent.

The extended (two-term) Grunwald-Winstein equation is used to analyze and confirm this dualistic behavior, where deviations from a linear plot of specific solvolysis rates indicate a change in mechanism.[1]

Caption: Dual solvolysis mechanisms of this compound.

Plausible Synthetic Route

While specific industrial synthesis protocols are proprietary, a plausible and common laboratory-scale synthesis involves the reaction of 4-fluorophenol with thiophosgene (CSCl₂). This reaction is a standard method for preparing chlorothionoformates.

Caption: Plausible synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

The utility of this compound stems from two key structural features: the reactive chlorothionoformate group and the fluorinated phenyl ring.

-

Thiocarbonylating Agent : It is an effective reagent for the preparation of thiocarbonate esters, which are versatile intermediates in organic synthesis.[1]

-

Role of Fluorine in Medicinal Chemistry : The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties. Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity, and alter lipophilicity and bioavailability.[1][2] The 4-fluorophenyl moiety makes this reagent particularly valuable for introducing this functionality into potential drug molecules.[1] There is a clear trend towards wider representation of fluorinated chemotypes in drug discovery pipelines.[8]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. It is classified as causing severe skin burns and eye damage and is a combustible liquid.[5][9]

Safe Handling Protocol

Adherence to the following workflow is mandatory to minimize exposure and risk.

Sources

- 1. Understanding Solvent Effects in the Solvolyses of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 42908-73-6 [m.chemicalbook.com]

- 4. This compound | 42908-73-6 [chemicalbook.com]

- 5. This compound | 42908-73-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. calpaclab.com [calpaclab.com]

- 7. PubChemLite - this compound (C7H4ClFOS) [pubchemlite.lcsb.uni.lu]

- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 4-Fluorophenyl chlorothionoformate (CAS: 42908-73-6) for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of the Fluorinated Thiocarbonyl Moiety

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and sulfur-containing functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 4-Fluorophenyl chlorothionoformate, a versatile reagent, embodies the convergence of these two critical domains. The presence of a fluorine atom on the phenyl ring offers a powerful tool for modulating properties such as metabolic stability, lipophilicity, and binding affinity.[1] Simultaneously, the chlorothionoformate group serves as a highly reactive electrophilic handle, enabling the efficient introduction of a thiocarbonyl moiety. This guide, intended for the discerning researcher, provides a comprehensive technical overview of this compound, from its fundamental properties to its practical application in the synthesis of high-value compounds.

Section 1: Physicochemical and Structural Characteristics

This compound is a colorless to pale yellow liquid possessing a unique combination of functional groups that dictate its reactivity.[2] The electron-withdrawing nature of the fluorine atom and the chlorine atom enhances the electrophilicity of the thiocarbonyl carbon, making it a potent reagent for nucleophilic substitution reactions.

Below is a summary of its key physicochemical properties:

| Property | Value | Source(s) |

| CAS Number | 42908-73-6 | [3] |

| Molecular Formula | C₇H₄ClFOS | [3] |

| Molecular Weight | 190.62 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 94-95 °C at 10 mm Hg | [4] |

| Density | 1.363 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.558 | [4] |

| Purity (typical) | >96% (GC) |

Structural Representation:

Caption: 2D structure of this compound.

Section 2: Synthesis and Mechanistic Considerations

The primary route to this compound involves the reaction of 4-fluorophenol with thiophosgene. This reaction is a nucleophilic attack of the phenoxide ion on the highly electrophilic carbon of thiophosgene.

General Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Representative Laboratory-Scale Synthesis Protocol:

Disclaimer: This is a representative protocol based on established chemical principles for the synthesis of aryl chlorothionoformates. Researchers should conduct a thorough risk assessment and optimize conditions as necessary.

-

Reaction Setup: To a stirred solution of 4-fluorophenol (1.0 eq.) in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of aqueous sodium hydroxide (1.05 eq.) dropwise.

-

Formation of Phenoxide: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium 4-fluorophenoxide.

-

Addition of Thiophosgene: Add a solution of thiophosgene (1.1 eq.) in the same inert solvent dropwise to the reaction mixture, maintaining the temperature at 0-5 °C. Caution: Thiophosgene is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). The reaction is typically complete within 1-3 hours.

-

Workup: Upon completion, quench the reaction with cold water. Separate the organic layer, wash with dilute hydrochloric acid, then with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Section 3: Reactivity and Applications in Drug Discovery

The utility of this compound in drug discovery stems from its ability to act as a precursor to thiocarbamates and other sulfur-containing scaffolds. The thiocarbamate linkage is found in a number of biologically active molecules and can serve as a key structural motif or as a handle for further functionalization.

Reaction with Nucleophiles:

This compound readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols. The reaction proceeds via a nucleophilic acyl substitution mechanism. Mechanistic studies on the solvolysis of this compound have shown that the reaction can proceed through either a bimolecular addition-elimination pathway or a unimolecular ionization pathway, depending on the nucleophilicity and ionizing power of the solvent.[1]

Reaction Mechanism with an Amine:

Caption: General mechanism for the reaction of this compound with a secondary amine.

Application in the Synthesis of Bioactive Scaffolds:

Exemplary Protocol for Thiocarbamate Synthesis:

This protocol is a general guide for the synthesis of O-aryl thiocarbamates from primary or secondary amines.

-

Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

-

Addition of Reagent: Cool the solution to 0 °C and add a solution of this compound (1.05 eq.) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC.

-

Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude thiocarbamate can be purified by column chromatography on silica gel.

Section 4: Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show two multiplets in the aromatic region (approximately 7.0-7.5 ppm), corresponding to the protons on the fluorinated phenyl ring. The protons ortho to the fluorine will appear as a triplet, and the protons meta to the fluorine will also appear as a triplet, due to coupling with the fluorine and adjacent protons.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. The thiocarbonyl carbon is expected to appear significantly downfield (in the range of 190-200 ppm).

IR Spectroscopy: The infrared spectrum will be characterized by strong absorptions corresponding to the C=S bond (typically around 1200-1250 cm⁻¹) and the C-O-C stretching vibrations. Aromatic C-H and C=C stretching bands will also be present.

Section 5: Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling to ensure laboratory safety.

Hazard Identification:

-

Corrosive: Causes severe skin burns and eye damage.[3]

-

Toxic: May be harmful if swallowed, inhaled, or in contact with skin.

-

Moisture Sensitive: Reacts with water to produce hydrochloric acid and 4-fluorothiophenol.[2]

Handling and Personal Protective Equipment (PPE):

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]

-

Avoid inhalation of vapors and contact with skin and eyes.[3]

Storage:

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents.

-

Keep the container tightly sealed and under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.[3]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity, it should be quenched carefully before disposal.

References

-

D'Souza, M. J., et al. (2011). Understanding Solvent Effects in the Solvolyses of this compound. International Journal of Molecular Sciences, 12(6), 3847-3857. [Link]

Sources

An In-depth Technical Guide to 4-Fluorophenyl chlorothionoformate: Structure, Reactivity, and Applications in Modern Drug Discovery

This guide provides a comprehensive overview of 4-Fluorophenyl chlorothionoformate, a versatile reagent with significant applications in organic synthesis and drug discovery. We will delve into its molecular structure, explore its reactivity profile with mechanistic insights, and highlight its role in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development seeking to leverage the unique properties of this fluorinated building block.

Molecular Structure and Physicochemical Properties

This compound, also known as O-(4-fluorophenyl) chlorothiocarbonate, is an organofluorine compound featuring a 4-fluorophenyl ring attached to a chlorothionoformate group.[1][2] This unique combination of a fluorine atom and a reactive thiocarbonyl chloride moiety imparts distinct chemical properties that are highly valuable in synthetic chemistry.

The presence of the fluorine atom at the para-position of the phenyl ring significantly influences the electronic properties of the molecule. Fluorine's high electronegativity leads to a modification of the molecule's polarity, metabolic stability, and binding affinity to biological targets, a principle widely exploited in medicinal chemistry.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 42908-73-6 | [1][4] |

| Molecular Formula | C7H4ClFOS | [1][2][5] |

| Molecular Weight | 190.62 g/mol | [1][4] |

| Appearance | Light yellow to orange clear liquid | [1][4] |

| Boiling Point | 82 °C at 7 mmHg | [4] |

| Density | 1.37 g/mL (20/20) | [4] |

| Refractive Index | 1.56 | [4] |

| Solubility | Soluble in organic solvents | [1] |

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D structure of this compound.

Synthesis and Handling

Plausible Synthetic Workflow:

Caption: Plausible synthetic workflow for this compound.

Safety and Handling:

This compound is a reactive and hazardous chemical that requires careful handling in a laboratory setting.

-

Hazards: It is classified as causing severe skin burns and eye damage.[4][6] It is also a combustible liquid.[4]

-

Precautions: Always handle this compound in a well-ventilated fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

-

Storage: Store in a cool, dry, and well-ventilated area, away from heat and ignition sources.[4][6] The compound is moisture-sensitive and should be stored under an inert atmosphere.[4] Hydrolysis can lead to the formation of the corresponding thiol and hydrochloric acid.[1]

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the thiocarbonyl carbon. This makes it susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion. This reactivity is central to its utility in organic synthesis.

A detailed study on the solvolysis of this compound in various aqueous organic mixtures has provided significant insights into its reaction mechanisms. The study revealed that the compound undergoes solvolysis through dual, competing pathways: a bimolecular addition-elimination (AN + DN) mechanism and a unimolecular ionization (DN + AN) mechanism. The predominance of each pathway is dependent on the nucleophilicity and ionizing power of the solvent.

Reaction with Nucleophiles:

The general reaction of this compound with a nucleophile (Nu) can be depicted as follows:

Caption: General reaction with a nucleophile.

This reaction is the basis for the synthesis of a variety of thiocarbonyl derivatives, such as thiocarbamates (from amines), xanthates (from alcohols), and dithiocarbonates (from thiols).

Spectroscopic Characterization

While specific spectra were not found in the provided search results, the expected spectroscopic data for this compound can be predicted based on its structure.

Expected ¹H NMR (Proton NMR) Data:

-

Aromatic Protons: The four protons on the 4-fluorophenyl ring would appear as two distinct multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the fluorine atom will show coupling to the fluorine, and the protons ortho to the oxygen will also be in a distinct chemical environment.

Expected ¹³C NMR (Carbon NMR) Data:

-

Thiocarbonyl Carbon: The C=S carbon is expected to appear significantly downfield, typically in the range of δ 190-210 ppm.

-

Aromatic Carbons: The six carbons of the phenyl ring will show distinct signals, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

Expected IR (Infrared) Spectroscopy Data:

-

C=S Stretch: A characteristic absorption band for the thiocarbonyl group (C=S) is expected in the region of 1200-1050 cm⁻¹.

-

C-F Stretch: A strong absorption band corresponding to the C-F bond stretch will be present, typically in the range of 1250-1000 cm⁻¹.

-

Aromatic C-H and C=C Stretches: The usual absorption bands for the aromatic ring will be observed.

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties.[3] Fluorine can improve metabolic stability, increase binding affinity, and modulate the acidity or basicity of nearby functional groups.[1] As a fluorinated building block, this compound is a valuable tool for introducing the 4-fluorophenylthio group into molecules of interest.

Chlorothionoformate esters are utilized as reagents for the preparation of thiocarbonate esters, which are important intermediates in various synthetic transformations. The analogous O-Phenyl chlorothionoformate is used in the synthesis of pharmaceutical intermediates, particularly for introducing thiol groups which can improve pharmacokinetic properties like solubility and absorption.[8] Given the similar reactivity, this compound is expected to have comparable applications with the added benefit of incorporating a fluorine atom.

The presence of both chlorine and fluorine in a molecule can be advantageous in drug design, with over 250 FDA-approved drugs containing chlorine.[9] The unique electronic properties of this compound make it a promising reagent for the synthesis of novel chlorinated and fluorinated compounds with potential biological activity.

Conclusion

This compound is a reactive and versatile chemical reagent with a unique structural combination of a fluorinated aromatic ring and a chlorothionoformate group. Its well-defined reactivity, particularly towards nucleophiles, makes it a valuable tool for the synthesis of a wide range of thiocarbonyl compounds. The strategic incorporation of the 4-fluorophenyl moiety through this reagent offers significant potential in the field of drug discovery for the development of new therapeutic agents with enhanced pharmacological profiles. As with any reactive chemical, proper safety precautions are paramount when handling and utilizing this compound in a research setting.

References

-

PubChem. This compound (C7H4ClFOS). [Link]

-

Kevill, D. N., & D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of this compound. International Journal of Molecular Sciences, 12(6), 3847–3857. [Link]

-

PubChem. This compound | C7H4ClFOS | CID 5045332. [Link]

-

Gomha, S. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 32-59. [Link]

-

Ojima, I. (2008). Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Journal of Fluorine Chemistry, 129(9), 817-827. [Link]

-

Amfinecom. Applications and Benefits of O-Phenyl Chlorothionoformate in Chemical Synthesis. [Link]

Sources

- 1. Understanding Solvent Effects in the Solvolyses of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. pharmtech.com [pharmtech.com]

- 8. youtube.com [youtube.com]

- 9. nbinno.com [nbinno.com]

The Versatility of 4-Fluorophenyl Chlorothionoformate in Modern Organic Synthesis: A Technical Guide

Introduction: A Multifaceted Reagent for Complex Molecular Architectures

In the landscape of modern organic synthesis, the demand for versatile and efficient reagents is paramount. 4-Fluorophenyl chlorothionoformate has emerged as a significant building block, offering chemists a powerful tool for the strategic introduction of thiocarbonyl functionalities. Its unique electronic properties, stemming from the presence of a fluorine atom on the phenyl ring, influence its reactivity and make it a valuable asset in the synthesis of a diverse array of organic molecules, including those with potential applications in pharmaceuticals and agrochemicals.[1][2] This technical guide provides an in-depth exploration of the core applications of this compound, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. We will delve into its pivotal role in the synthesis of thiocarbamates and xanthates, its application as a crucial precursor in the Barton-McCombie deoxygenation, and its potential as a derivatizing agent for analytical applications.

Physicochemical Properties and Handling

This compound, also known as O-(4-fluorophenyl) chlorothiocarbonate, is a light yellow to orange clear liquid with a molecular formula of C₇H₄ClFOS.[1][3][4] Its physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 42908-73-6 | [1][3][4] |

| Molecular Weight | 190.62 g/mol | [1] |

| Appearance | Light yellow to orange clear liquid | [1][3] |

| Purity | Typically >96-98% | [1][4] |

| Synonyms | O-(4-fluorophenyl) chlorothiocarbonate, Chlorothioformic Acid O-(4-Fluorophenyl) Ester | [1][3] |

Handling and Storage: this compound is a combustible liquid that causes severe skin burns and eye damage.[3] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[3] Due to its sensitivity to moisture, which can lead to hydrolysis, it should be stored in a cool, dry place.[1]

Core Application I: Synthesis of O-Aryl Thiocarbamates

One of the primary applications of this compound is in the synthesis of O-aryl thiocarbamates. These compounds are valuable intermediates in the synthesis of various biologically active molecules and agrochemicals.[5][6] The reaction proceeds via a nucleophilic acyl substitution, where a primary or secondary amine attacks the electrophilic carbon of the chlorothionoformate, displacing the chloride ion. The fluorine atom on the phenyl ring can influence the reactivity of the reagent and the properties of the resulting thiocarbamate.

The general reaction mechanism involves the nucleophilic attack of the amine on the thiocarbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to form the stable O-aryl thiocarbamate.

Diagram 1: General Synthesis of O-Aryl Thiocarbamates.

Experimental Protocol: Synthesis of O-(4-fluorophenyl) N,N-diethylcarbamothioate

This protocol provides a representative procedure for the synthesis of an O-aryl thiocarbamate using this compound and a secondary amine.

Materials:

-

This compound

-

Diethylamine

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the stirred amine solution via a dropping funnel over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired O-(4-fluorophenyl) N,N-diethylcarbamothioate.

Core Application II: The Barton-McCombie Deoxygenation

This compound serves as a crucial reagent for the preparation of thiocarbonyl derivatives of alcohols, which are the key intermediates in the Barton-McCombie deoxygenation.[3][7] This powerful radical-mediated reaction allows for the replacement of a hydroxyl group with a hydrogen atom, a transformation of significant importance in natural product synthesis and medicinal chemistry.[4][7]

The overall process involves two main stages:

-

Formation of the Thiocarbonyl Derivative: The alcohol is first converted into a reactive O-aryl thiocarbonate by reaction with this compound in the presence of a base.

-

Radical Deoxygenation: The thiocarbonyl derivative is then treated with a radical initiator (e.g., AIBN) and a hydrogen atom source (e.g., tributyltin hydride or a less toxic alternative) to effect the deoxygenation.

Diagram 2: Workflow of the Barton-McCombie Deoxygenation.

Experimental Protocol: Deoxygenation of a Secondary Alcohol

This protocol outlines the two-step procedure for the deoxygenation of a generic secondary alcohol.

Part A: Synthesis of the O-(4-Fluorophenyl) Thiocarbonate Derivative

Materials:

-

Secondary alcohol (e.g., cyclohexanol)

-

This compound

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous pyridine or dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a stirred solution of the secondary alcohol (1.0 equivalent) and DMAP (1.2 equivalents) in anhydrous pyridine or DCM at 0 °C, add this compound (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the starting alcohol is consumed (monitored by TLC).

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash successively with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield the O-alkyl O-(4-fluorophenyl) thiocarbonate.

Part B: Radical Deoxygenation

Materials:

-

O-alkyl O-(4-fluorophenyl) thiocarbonate (from Part A)

-

Tributyltin hydride (Bu₃SnH) or a suitable alternative (e.g., tris(trimethylsilyl)silane)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene or benzene

-

Reflux condenser

Procedure:

-

Dissolve the thiocarbonate derivative (1.0 equivalent) in anhydrous toluene.

-

Add Bu₃SnH (1.5 equivalents) and a catalytic amount of AIBN (0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere for several hours, or until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product, which may involve techniques to remove tin byproducts, followed by flash chromatography to isolate the deoxygenated alkane.

Core Application III: Synthesis of Xanthates

This compound can also be employed in the synthesis of xanthates, which are O-alkyl dithiocarbonates. Xanthates are important in various fields, including as flotation agents in the mining industry and as precursors for radical-based reactions. The synthesis involves the reaction of an alcohol with this compound, although this is a less common method compared to the reaction of an alcohol with carbon disulfide and a base.

Experimental Protocol: Synthesis of an O-Alkyl S-(4-fluorophenyl) Dithiocarbonate (Xanthate)

This protocol describes a potential route to xanthates using this compound.

Materials:

-

Alcohol (e.g., isopropanol)

-

Sodium hydride (NaH)

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C, add the alcohol (1.0 equivalent) dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

-

Cool the reaction mixture back to 0 °C and slowly add this compound (1.0 equivalent).

-

Stir the reaction at room temperature for several hours, monitoring by TLC.

-

Carefully quench the reaction with water and extract with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain the desired xanthate.

Potential Application IV: Derivatizing Agent in Analytical Chemistry

The reactivity of this compound with nucleophilic functional groups, such as amines and phenols, suggests its potential as a derivatizing agent in analytical chemistry, particularly for chromatographic methods like HPLC and GC-MS. Derivatization is often employed to enhance the detectability of analytes, improve their chromatographic properties, or increase their volatility for GC analysis. The introduction of the 4-fluorophenyl group can be advantageous for detection methods that are sensitive to fluorine atoms, such as electron capture detection (ECD) in GC or for providing a specific mass fragmentation pattern in MS.

While specific, published protocols for the use of this compound as a routine derivatizing agent are not widely available, the general principles of derivatization with chloroformate-type reagents can be applied. For instance, in the analysis of amino acids or other primary and secondary amines, derivatization with a reagent like 9-fluorenylmethyl chloroformate (FMOC-Cl) is common practice to introduce a fluorescent tag.[8] A similar approach could be developed using this compound to introduce a UV-active or mass-spectrometry-friendly tag.

Diagram 3: General Workflow for Analyte Derivatization.

Conclusion and Future Outlook

This compound is a versatile and valuable reagent in organic synthesis with a range of established and potential applications. Its utility in the preparation of O-aryl thiocarbamates and as a key component in the Barton-McCombie deoxygenation is well-recognized. The methodologies presented in this guide provide a solid foundation for researchers to employ this reagent effectively in their synthetic endeavors.

Future research in this area may focus on expanding the scope of its applications, particularly in the development of novel derivatization protocols for sensitive and selective analytical methods. Furthermore, the exploration of its use in initiating radical cyclizations and other advanced organic transformations could unveil new synthetic pathways. As the demand for efficient and selective synthetic methods continues to grow, this compound is poised to remain a relevant and powerful tool in the arsenal of the modern organic chemist.

References

-

D'Souza, M. J., & Kevill, D. N. (2011). Understanding Solvent Effects in the Solvolyses of this compound. International Journal of Molecular Sciences, 12(6), 3546–3558. [Link]

-

Li, Z.-Y., Ma, H.-Z., Han, C., Xi, H.-T., Meng, Q., Chen, X., & Sun, X.-Q. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667–1674. [Link]

-

Wikipedia. Barton–McCombie deoxygenation. [Link]

-

Organic Chemistry Portal. Thiocarbamate synthesis by amination. [Link]

-

NROChemistry. Barton-McCombie Reaction: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. One-Pot Synthesis of O-Aryl Carbamates. [Link]

-

Organic Chemistry Portal. Barton-McCombie Reaction. [Link]

-

Organic Chemistry Portal. Thiocarbamate synthesis by carbamoylation. [Link]

-

Puumi, J., Männistö, J. K., & Repo, T. (2015). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. Organic & Biomolecular Chemistry, 13(33), 8753–8757. [Link]

-

Varjosaari, S. E., Suating, P., & Adler, M. J. (2016). One-Pot Synthesis of O-Aryl Carbamates. Synthesis, 48(01), 43–47. [Link]

Sources

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. d-nb.info [d-nb.info]

- 5. Barton-McCombie Reaction [organic-chemistry.org]

- 6. Thiocarbamate synthesis by amination [organic-chemistry.org]

- 7. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 8. waters.com [waters.com]

4-Fluorophenyl chlorothionoformate safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 4-Fluorophenyl chlorothionoformate for Research and Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Duality of a Versatile Reagent

This compound (CAS No. 42908-73-6) is an important reagent in the fields of medicinal chemistry and organic synthesis.[1] Its utility lies in its ability to introduce the fluorophenylthio group, a moiety of interest in the development of novel pharmaceuticals and agrochemicals due to the often-favorable impact of fluorine on metabolic stability and biological activity.[2] This compound serves as a precursor for the synthesis of thiocarbonate esters, nitriles, and isonitriles.[1] However, the very reactivity that makes it a valuable synthetic tool also necessitates a thorough understanding and strict adherence to safety and handling protocols. This guide provides a comprehensive overview of the hazards associated with this compound and details the necessary precautions for its safe use in a research and development setting.

Hazard Identification and Risk Assessment: A Proactive Approach

The primary hazards associated with this compound are its corrosive nature and its combustibility. It is classified as causing severe skin burns and serious eye damage.[1][3] Inhalation of its vapors or mists can be toxic and is extremely destructive to the tissues of the mucous membranes and upper respiratory tract.[2]

1.1. Chemical Reactivity and Associated Hazards

A key aspect of safely handling this compound is understanding its reactivity, particularly its sensitivity to moisture. The compound readily undergoes hydrolysis, reacting with water to produce 4-fluorophenol, hydrochloric acid, and carbonyl sulfide.[2] The generation of hydrochloric acid is a primary contributor to the compound's corrosive properties.

The solvolysis of this compound can proceed through dual mechanisms: a bimolecular addition-elimination pathway and a unimolecular ionization pathway, with the dominant mechanism depending on the nucleophilicity and ionizing power of the solvent.[1] This reactivity with nucleophiles is fundamental to its intended synthetic applications but also underscores the importance of avoiding unintentional reactions with water and other nucleophilic substances.

1.2. Physical Hazards

This compound is a combustible liquid with a flash point of 84°C.[3] While not highly flammable, it can ignite if exposed to a sufficiently high-temperature ignition source.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol for handling this compound relies on a combination of engineering controls and appropriate personal protective equipment.

2.1. Engineering Controls: The First Line of Defense

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] This is crucial to prevent the accumulation of vapors and to protect the user from inhalation exposure. An eyewash station and a safety shower must be readily accessible in the immediate work area.[4][5]

2.2. Personal Protective Equipment: Essential for Direct Handling

The selection of appropriate PPE is critical to prevent contact with this corrosive compound. The following table summarizes the recommended PPE for handling this compound.

| Body Part | Personal Protective Equipment | Rationale |

| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene).[6] Double gloving is recommended.[7] | To prevent skin contact, which can cause severe burns.[1] |

| Eyes/Face | Chemical safety goggles and a face shield.[2][7] | To protect against splashes that can cause serious eye damage.[1] |

| Body | A chemical-resistant laboratory coat or coveralls.[1][7] | To protect the skin on the arms and torso from accidental contact. |

| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if working outside of a fume hood or if there is a risk of inhalation exposure.[8] | To prevent inhalation of harmful vapors and mists.[2] |

Safe Handling and Storage: Maintaining Chemical Integrity and User Safety

3.1. Prudent Handling Practices

-

Moisture Exclusion: Due to its moisture sensitivity, this compound should be handled under an inert atmosphere (e.g., argon or nitrogen) whenever possible.[1][9] Use dry glassware and syringes.

-

Avoidance of Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and water.[4]

-

Ignition Source Control: Although it has a relatively high flash point, it is prudent to keep this compound away from open flames, hot surfaces, and other potential ignition sources.[3][4]

-

Static Discharge Prevention: Take precautionary measures against static discharge, especially when transferring larger quantities.[1]

-

Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the work area.[2]

3.2. Secure Storage

Proper storage is essential to maintain the stability of this compound and to prevent accidental exposure.

| Storage Parameter | Requirement | Justification |

| Temperature | Store in a cool, dry, and well-ventilated area.[1][3] Refrigeration (2-8°C) is recommended.[2] | To minimize vapor pressure and reduce the rate of potential decomposition. |

| Atmosphere | Store under an inert gas.[1][3] | To prevent hydrolysis from atmospheric moisture. |

| Container | Keep in the original, tightly sealed container.[1] | To prevent leakage and contamination. |

| Security | Store in a locked cabinet or other secure location.[1][2] | To restrict access to authorized personnel only. |

Emergency Procedures: A Calm and Coordinated Response

In the event of an emergency, a swift and informed response is critical to minimize harm.

4.1. Spill and Leak Management

-

Immediate Action: Evacuate the area and ensure adequate ventilation.[1] Remove all ignition sources.

-

Containment: For small spills, absorb the material with a non-combustible absorbent material such as sand, earth, or vermiculite.[1] Do not use combustible materials like paper towels.

-

Collection: Carefully collect the absorbed material into a suitable container for disposal.[1]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water.

4.2. First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]

4.3. Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or foam.[4] Do not use a direct stream of water, as it may react with the compound and spread the fire.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations: Responsible Deactivation and Waste Management

Disposal of this compound and its contaminated materials must be handled by a licensed waste disposal company.[1] However, understanding the chemical principles of its deactivation is beneficial for laboratory-scale waste treatment prior to disposal.

The primary method for neutralizing the reactivity of this compound is through controlled hydrolysis. This can be achieved by slowly adding the compound to a stirred, basic solution, such as sodium bicarbonate or sodium hydroxide. The base will neutralize the hydrochloric acid formed during hydrolysis. The reaction should be carried out in a fume hood due to the potential release of volatile byproducts. The resulting aqueous solution should be appropriately labeled and disposed of as hazardous waste.

Diagrams and Workflows

Risk Assessment and Handling Workflow for this compound

Caption: A logical workflow for the safe handling of this compound.

References

- F0365 - this compound - SAFETY D

- This compound 42908-73-6. Tokyo Chemical Industry Co., Ltd. (APAC).

- Reactions of aryl chlorothionoformates with quinuclidines. A kinetic study. Request PDF.

- SAFETY D

- 4-Fluorophenyl chlorothionoform

- Structure–reactivity correlations in the aminolysis of aryl chloroformates.

- Reactions of aryl chlorothionoformates with quinuclidines. A kinetic study. Scilit.

- SAFETY D

- SAFETY D

- 4-fluorophenyl chlorothionoform

- 42908-73-6(4-FLUOROPHENYL CHLOROTHIONOFORM

- This compound, min 96% (GC), 1 gram. CP Lab Safety.

- SAFETY DATA SHEET - PENTAFLUOROPHENYL CHLOROTHIONOFORM

- Hazardous Materials Disposal Guide. Nipissing University. (2019-06-12).

- SAFETY D

- Kinetic and mechanistic study of the reactions of aryl chloroformates with quinuclidines. Request PDF.

- 4-Chlorophenyl chloroform

- Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoform

- 4-Fluorophenyl chloroform

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- UNIT 7: Personal Protective Equipment. CTAHR.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. (2019-07-01).

- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06).

- Personal Protective Equipment for Pesticide Applic

- Synthesis and Characterization of Fluorine-18-Labeled N-(4-Chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide for Imaging of mGluR4 in Brain. Request PDF.

- Arylation Chemistry for Bioconjug

- Design and synthesis of novel 5-(4-chlorophenyl)

Sources

- 1. Understanding Solvent Effects in the Solvolyses of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 42908-73-6: this compound [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. calpaclab.com [calpaclab.com]

- 5. Chlorothioformic Acid O-(4-Fluorophenyl) Ester; O-p-fluorophenyl chlorothioformate; this compound; this compound; p-Fluorophenylthionochlorocarbonate; 4-fluorophenyl chlorothioxocarbonate; 4-fluorophenyl thionochloroformate; O-(4-Fluorophenyl) Chlorothioformate; p-fluorophenyl chlorothionoformate; 4-fluorophenyl chlorothionocarbonate | Chemrio [chemrio.com]

- 6. youtube.com [youtube.com]

- 7. publications.drdo.gov.in [publications.drdo.gov.in]

- 8. researchgate.net [researchgate.net]

- 9. Effects of different methods of decontamination for successful cultivation of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 4-Fluorophenyl chlorothionoformate in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Fluorophenyl Chlorothionoformate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (FPC), a key reagent in organic synthesis. Recognizing the scarcity of consolidated quantitative solubility data, this document emphasizes the foundational principles governing solubility and provides a detailed, self-validating experimental protocol for its determination. We will explore the physicochemical properties of FPC, offer a theoretical framework for solvent selection, and present a robust methodology for researchers to generate precise solubility data in their own laboratory settings. This guide is intended for researchers, chemists, and drug development professionals who utilize FPC and require a deep understanding of its solution behavior to optimize reaction conditions, ensure process safety, and improve synthetic outcomes.

Introduction: The Critical Role of Solvent Selection

This compound (CAS No. 42908-73-6) is a valuable intermediate in medicinal chemistry and organic synthesis, primarily used for the preparation of thiocarbonate esters and other organosulfur compounds[1][2]. The fluorine substitution on the phenyl ring can modulate the biological activity and stability of target molecules, making FPC an important building block in the development of novel pharmaceuticals and agrochemicals[2][3].

The success of any chemical reaction is profoundly dependent on the choice of solvent. The solvent's primary role is to dissolve reactants, facilitating molecular contact and enabling efficient reaction kinetics[4]. An improper solvent choice can lead to poor solubility, low reaction yields, and complicated downstream processing. For a reactive compound like FPC, which is sensitive to moisture and can undergo solvolysis, solvent selection is not just a matter of solubility but also of stability and reaction specificity[2][3][5]. This guide provides the theoretical and practical framework necessary to make informed solvent choices when working with FPC.

Physicochemical Profile of this compound

Understanding the inherent properties of FPC is the first step in predicting its solubility. Its structure dictates its polarity, potential for intermolecular interactions, and overall solution behavior.

| Property | Value | Source |

| CAS Number | 42908-73-6 | [1] |

| Molecular Formula | C₇H₄ClFOS | [1][2] |

| Molecular Weight | 190.62 g/mol | [1][5] |

| Appearance | Light yellow to orange clear liquid | [1][5] |

| Density | ~1.363 g/mL at 25 °C | [1] |

| Boiling Point | 94-95 °C at 10 mmHg | [1] |

| Refractive Index | n²⁰/D ~1.558 | [1] |

| Moisture Sensitivity | Moisture sensitive; may undergo hydrolysis | [2][5] |

Structural Analysis and Solubility Prediction

The solubility of a solute is governed by the principle of "similia similibus solvuntur" or "like dissolves like".[6][7] The molecular structure of FPC possesses both polar and non-polar characteristics, suggesting a nuanced solubility profile.

Caption: Key molecular features of FPC influencing its solubility.

-

Non-Polar Character: The fluorophenyl ring is the largest part of the molecule and is predominantly non-polar (hydrophobic). This suggests good solubility in non-polar aromatic solvents like toluene and moderately polar ethers like tetrahydrofuran (THF).

-

Polar Character: The chlorothionoformate group (-O-C(=S)Cl) is highly polar and contains an electrophilic carbon atom. This polarity suggests solubility in polar aprotic solvents such as acetonitrile, acetone, and ethyl acetate.

-

Reactivity: The compound is an acyl chloride analogue and is thus reactive towards nucleophilic solvents. Protic solvents like alcohols (methanol, ethanol) and water will not simply dissolve the compound but will react with it via solvolysis.[3] This reactivity makes them unsuitable as inert solvents for most applications.

Based on this analysis, a qualitative prediction of solubility can be made to guide initial solvent screening.

| Solvent Class | Example Solvents | Predicted FPC Solubility | Rationale & Key Considerations |

| Aromatic Hydrocarbons | Toluene, Xylenes | High | Non-polar ring interacts well with aromatic systems. Good choice for inert reaction conditions. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High to Moderate | Moderate polarity effectively solvates the molecule. THF is generally a superior choice due to its higher polarity. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | Similar polarity and good solvating power. Ensure solvent is anhydrous. |

| Polar Aprotic | Acetonitrile (ACN), Acetone, Ethyl Acetate | High to Moderate | Polar nature accommodates the chlorothionoformate group. Excellent choices for many reactions. |

| Highly Polar Aprotic | Dimethylformamide (DMF), DMSO | High | Likely highly soluble, but caution is advised as these solvents can sometimes promote side reactions. |

| Alkanes | Hexanes, Heptane | Low | FPC is too polar to be readily soluble in non-polar aliphatic hydrocarbons. |

| Protic Solvents | Water, Alcohols (Methanol, Ethanol) | Reactive | Not Recommended. FPC will undergo solvolysis, consuming the starting material.[3] |

A Self-Validating Protocol for Quantitative Solubility Determination

The following protocol provides a robust and reliable method for determining the solubility of this compound in a given organic solvent. The causality behind each step is explained to ensure scientific integrity.

Core Principle: The Saturated Solution Method

This method involves creating a saturated solution of FPC in the solvent of interest at a constant temperature. An equilibrium is established where the maximum amount of solute has dissolved. The concentration of FPC in the liquid phase is then accurately measured, yielding the quantitative solubility.

Materials and Equipment

-

This compound (>97% purity)[5]

-

Anhydrous organic solvents of interest (HPLC grade or better)

-

Temperature-controlled shaker or incubator

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined caps

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Experimental Workflow Diagram

Sources

- 1. This compound | 42908-73-6 [chemicalbook.com]

- 2. CAS 42908-73-6: this compound [cymitquimica.com]

- 3. Understanding Solvent Effects in the Solvolyses of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thecalculatedchemist.com [thecalculatedchemist.com]

- 5. This compound | 42908-73-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. chem.ws [chem.ws]

- 7. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Mechanism of Action of 4-Fluorophenyl chlorothionoformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophenyl chlorothionoformate is a versatile reagent in organic synthesis, prized for its unique reactivity profile that enables the formation of a diverse array of sulfur-containing compounds. This technical guide provides a comprehensive exploration of its mechanism of action, delving into the nuanced interplay of electronic effects, solvent polarity, and nucleophile identity that govern its reaction pathways. By synthesizing kinetic, mechanistic, and computational data, this document offers a detailed understanding of the dualistic nature of its reactivity, which can proceed through both bimolecular addition-elimination and unimolecular ionization routes. This guide is intended to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively harness the synthetic potential of this compound in their respective fields.

Introduction: Unveiling a Key Synthetic Tool

This compound, a colorless to pale yellow liquid, is a member of the chlorothionoformate ester family, distinguished by the presence of a fluorine atom at the para-position of the phenyl ring.[1][2] This seemingly subtle structural modification has profound implications for the compound's reactivity and its utility in specialized applications, particularly in medicinal chemistry where fluorine substitution can significantly modulate a drug molecule's pharmacodynamic and pharmacokinetic properties.[1][3] This reagent is a cornerstone for the synthesis of thiocarbonate esters, nitriles, and isonitriles, making it a valuable asset in the synthetic organic chemist's toolbox.[1][3]

This guide will dissect the fundamental mechanisms that underpin the reactivity of this compound, providing a robust framework for predicting its behavior in various chemical environments and for designing novel synthetic transformations.

The Dichotomous Reaction Mechanism: A Tale of Two Pathways

The central theme of this compound's reactivity is its ability to engage in two distinct mechanistic pathways, the dominance of which is dictated by the surrounding solvent environment. This dualistic nature, oscillating between a bimolecular addition-elimination and a unimolecular ionization pathway, is a key aspect of its chemical character.[1][3]

The Bimolecular Addition-Elimination (AN + DN) Pathway

In less polar, more nucleophilic solvents, this compound favors a bimolecular addition-elimination mechanism. This pathway is characterized by the initial nucleophilic attack on the electrophilic thiocarbonyl carbon, leading to the formation of a transient tetrahedral intermediate. This is followed by the expulsion of the chloride leaving group to yield the final product.

The 4-fluoro substituent on the phenyl ring plays a crucial role in this mechanism. With a slightly positive Hammett σp value of +0.06, the fluorine atom acts as a weak electron-withdrawing group, enhancing the electrophilicity of the thiocarbonyl carbon and making it more susceptible to nucleophilic attack.[1] This is evidenced by the observation that this compound reacts approximately four times faster than its non-fluorinated counterpart, phenyl chlorothionoformate, in pure ethanol.[1]

Diagram: Bimolecular Addition-Elimination Pathway

Caption: The bimolecular addition-elimination (AN + DN) mechanism.

The Unimolecular Ionization (SN1) Pathway

In highly ionizing solvents, such as aqueous fluoroalcohols, the reaction mechanism can shift towards a unimolecular pathway.[1][3] This SN1-type mechanism involves the initial, rate-determining departure of the chloride ion to form a resonance-stabilized acylium-like cation. This cation is then rapidly captured by the solvent or another nucleophile to afford the final product.

The stability of this cationic intermediate is a key factor in this pathway. The presence of the sulfur atom, with its polarizable lone pair of electrons, can help to delocalize the positive charge, thereby stabilizing the intermediate.

Diagram: Unimolecular Ionization Pathway

Caption: The unimolecular ionization (SN1) mechanism.

Solvolysis: A Deeper Dive into Solvent Effects

The solvolysis of this compound has been extensively studied to probe the influence of solvent nucleophilicity and ionizing power on its reaction mechanism.[1][3] The Grunwald-Winstein equation, a linear free energy relationship, is a powerful tool for dissecting these solvent effects.

log(k/k₀) = lN + mY

Where:

-

k is the rate constant in a given solvent.

-

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

-

l is the sensitivity to solvent nucleophilicity (N).

-

m is the sensitivity to solvent ionizing power (Y).

Studies have shown that for the solvolysis of this compound in more nucleophilic solvents, the 'l' value is significant, indicating a high sensitivity to the nucleophilicity of the solvent, which is characteristic of the bimolecular pathway.[1] Conversely, in highly ionizing, less nucleophilic solvents, the 'm' value becomes more dominant, signifying a greater dependence on the solvent's ability to stabilize the cationic intermediate of the unimolecular pathway.[1]

Table 1: Solvolysis Data for this compound at 35.0 °C [3]

| Solvent (% v/v) | k (s⁻¹) |

| 100% EtOH | 1.19 x 10⁻⁴ |

| 90% EtOH | 2.50 x 10⁻⁴ |

| 80% EtOH | 4.17 x 10⁻⁴ |

| 100% MeOH | 3.16 x 10⁻⁴ |

| 90% MeOH | 5.62 x 10⁻⁴ |

| 80% MeOH | 8.91 x 10⁻⁴ |

| 90% Acetone | 1.00 x 10⁻⁴ |

| 80% Acetone | 2.24 x 10⁻⁴ |

| 97% TFE | 1.58 x 10⁻⁴ |

| 70% TFE | 4.47 x 10⁻⁴ |

| 97% HFIP | 3.98 x 10⁻⁴ |

TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol

Reactions with Nucleophiles: Expanding the Synthetic Scope

Beyond solvolysis, the reactions of this compound with a variety of nucleophiles are of significant synthetic importance.

Aminolysis: Formation of Thiocarbamates

The reaction of this compound with amines, such as quinuclidines and anilines, has been shown to proceed via a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate.[4] The rate of this reaction is influenced by the basicity of the amine. Brønsted-type plots (log k vs. pKa of the amine) for these reactions are linear, with slopes (β values) that are consistent with a rate-determining formation of the tetrahedral intermediate.[4]

Reactions with Thiols and Alcohols: Accessing Dithiocarbonates and Thiocarbonates

While specific kinetic and thermodynamic data for the reactions of this compound with thiols and alcohols are less extensively documented in the literature, the general reactivity pattern is expected to follow the principles of nucleophilic acyl substitution. These reactions provide a direct route to the synthesis of O,S-disubstituted dithiocarbonates and O,O-disubstituted thiocarbonates, respectively. These functional groups are present in a variety of biologically active molecules and are valuable intermediates in organic synthesis.

Applications in Drug Discovery and Materials Science

The unique reactivity of this compound, coupled with the advantageous properties imparted by the fluorine atom, makes it a valuable reagent in both drug discovery and materials science.

-

Medicinal Chemistry: The 4-fluorophenyl group is a common motif in many pharmaceutical agents. Its incorporation can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, thereby improving oral bioavailability. For instance, the 4-fluorophenyl moiety is found in a number of kinase inhibitors and other anticancer agents.[5][6] The use of this compound provides a direct method for introducing this important structural unit into complex molecules.

-

Agrochemicals: Similar to its role in pharmaceuticals, the 4-fluorophenyl group is also prevalent in modern fungicides and other agrochemicals, contributing to their enhanced efficacy and environmental stability.[7][8]

-

Polymer Chemistry: While less explored, the reactivity of chlorothionoformates suggests their potential application in the synthesis of novel sulfur-containing polymers with unique optical and electronic properties.

Experimental Protocols and Safe Handling

CAUTION: this compound is a corrosive and toxic substance that causes severe skin burns and eye damage.[2] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

General Protocol for the Synthesis of O-Aryl Thiocarbonates

-

To a solution of the desired alcohol or phenol (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add this compound (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for the Synthesis of O,S-Disubstituted Dithiocarbonates

-

To a solution of the desired thiol (1.0 equivalent) and a suitable base (e.g., sodium hydride or potassium carbonate, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or THF) at 0 °C, add this compound (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Diagram: Experimental Workflow for Thiocarbonate Synthesis

Caption: A generalized experimental workflow for the synthesis of thiocarbonates.

Conclusion: A Versatile Reagent with Predictable Reactivity

This compound stands as a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its predictable, yet tunable, reactivity, governed by a delicate balance between bimolecular and unimolecular pathways, allows for the strategic formation of a wide range of sulfur-containing molecules. A thorough understanding of its mechanism of action, as detailed in this guide, is paramount for its effective and safe utilization in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover new applications for fluorinated compounds, the importance of reagents like this compound is poised to grow, further solidifying its place as a key building block in contemporary organic synthesis.

References

- D'Souza, M. J., & Kevill, D. N. (2011). Understanding Solvent Effects in the Solvolyses of this compound. Chemical Sciences Journal, 2011(CSJ-35).

- Castro, E. A., Aliaga, M., Campodonico, P. R., Leis, J. R., García-Río, L., & Santos, J. G. (2008). Reactions of aryl chlorothionoformates with quinuclidines. A kinetic study. Journal of Physical Organic Chemistry, 21(2), 102-107.

- D'Souza, M. J., & Kevill, D. N. (2011).

- Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6123.

- Chen, Z., et al. (2010). Synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. Molecules, 15(12), 9046-9056.

- Asadi, S., et al. (2020). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 19(3), 229-238.

-

Royal Society of Chemistry. (2018). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 96% (GC), 1 gram. Retrieved from [Link]

- Castro, E. A., Ruiz, M. G., & Santos, J. G. (2001). Structure–reactivity correlations in the aminolysis of aryl chloroformates. International journal of chemical kinetics, 33(5), 281-287.

- Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056.

- Yang, L., et al. (2016). Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells. Journal of the American Chemical Society, 138(5), 1504-1510.

- Szymański, S., et al. (2020). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Molecules, 25(21), 5038.

- Deev, S. L., et al. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Pharmaceutical Chemistry Journal, 55(8), 763-785.

- Gomez, D. E., et al. (2023). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)

- Antonelli, M., et al. (2023). New Anticancer Agents: Design, Synthesis and Evaluation. International Journal of Molecular Sciences, 24(13), 10831.

- De Clercq, E. (2008). Anti‐influenza virus agents: Synthesis and mode of action. Medicinal research reviews, 28(1), 1-38.

- D'Souza, M. J., & Kevill, D. N. (2014). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. International Journal of Molecular Sciences, 15(10), 18339-18353.

- D'Souza, M. J., & Kevill, D. N. (2014). The plot of log (k/k o ) for this compound (1)...

-

MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Retrieved from [Link]

- ChemRxiv. (2023). Spectroscopic, Electrochemical, and Kinetic Trends in Fe(III)–Thiolate Autoredox Reactions Near Physiological pH.

- RUDN Journal of Agronomy and Animal Industries. (2022). Development and synthesis of compounds with fungicidal activity in suppression of fungal growth.

- Royal Society of Chemistry. (2013).

- Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry.

- Royal Society of Chemistry. (2020). A kinetic study of thiol addition to N-phenylchloroacetamide.

- PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

- ResearchGate. (2006).

- ResearchGate. (2015).

Sources

- 1. Understanding Solvent Effects in the Solvolyses of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triumvirate.com [triumvirate.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-pot synthesis of S-alkyl dithiocarbamates via the reaction of N-tosylhydrazones, carbon disulfide and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Development and synthesis of compounds with fungicidal activity in suppression of fungal growth - Dahaeva - RUDN Journal of Agronomy and Animal Industries [agrojournal.rudn.ru]

Spectroscopic Profile of 4-Fluorophenyl Chlorothionoformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenyl chlorothionoformate is a vital reagent in organic synthesis, particularly in the preparation of thiocarbonates, which are precursors to a wide array of biologically active molecules. The incorporation of a fluorine atom onto the phenyl ring can significantly influence the reactivity and physicochemical properties of the resulting compounds, a feature of great interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound, offering insights into the interpretation of its spectral features. In the absence of readily available experimental spectra in the public domain, this guide will utilize predicted spectroscopic data, offering a robust framework for researchers working with this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name O-(4-fluorophenyl) carbonochloridothioate, is characterized by a para-substituted fluorophenyl ring attached to a chlorothionoformate group. This arrangement gives rise to a unique spectroscopic signature.

Caption: General workflow for NMR data acquisition and analysis.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons. Due to the symmetry of the para-substituted ring, two distinct signals are anticipated.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.3 | Multiplet | 2H | H-2, H-6 |

| ~7.0-7.1 | Multiplet | 2H | H-3, H-5 |

-

Interpretation:

-

The aromatic protons are split into two groups due to their different chemical environments relative to the fluorine and chlorothionoformate substituents.

-

The protons ortho to the oxygen (H-2, H-6) are expected to be slightly downfield compared to the protons ortho to the fluorine (H-3, H-5) due to the electron-withdrawing nature of the chlorothionoformate group.

-

The signals will appear as multiplets due to coupling with the adjacent protons and the fluorine atom. The coupling constants (J-values) will provide further structural information. For instance, the ortho H-F coupling is typically in the range of 7-10 Hz, while the meta H-F coupling is smaller, around 4-7 Hz. [1]

-

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 (d) | C-4 (C-F) |

| ~150-155 | C-1 (C-O) |

| ~122-125 (d) | C-2, C-6 |

| ~116-118 (d) | C-3, C-5 |

| ~185-195 | C=S |

-

Interpretation:

-